Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate
Overview
Description
Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate is a complex organic compound with a unique structure that includes aromatic rings, ester groups, and secondary amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate typically involves multiple steps. One common route includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-aminobenzoate
- Ethyl 4-(butylamino)benzoate
- Ethyl 4-{[2-(benzylamino)ethyl]sulfamoyl}benzoate
Uniqueness
Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate is unique due to its specific structural features, such as the presence of both aromatic and aliphatic components, as well as its potential for diverse chemical reactivity and applications. This compound’s combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile tool in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[[2-(benzylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbothioyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-4-30-24(29)18-10-12-19(13-11-18)27-23(31)22-20(14-25(2,3)15-21(22)28)26-16-17-8-6-5-7-9-17/h5-13,26H,4,14-16H2,1-3H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACGHASZPFYBLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)C2=C(CC(CC2=O)(C)C)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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